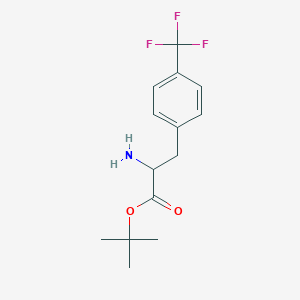

(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2/c1-13(2,3)20-12(19)11(18)8-9-4-6-10(7-5-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZQKEMVKKJESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (S)-4-(Trifluoromethyl)phenylalanine t-butyl ester is through Steglich esterification. This reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol . The reaction is typically carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using similar catalysts and conditions. The scalability of the Steglich esterification makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is the corresponding alcohol.

Substitution: The major product depends on the nucleophile used.

Scientific Research Applications

(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be incorporated into peptides and proteins to study their structure and function.

Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-(Trifluoromethyl)phenylalanine t-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The t-butyl ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-4-(Trifluoromethyl)phenylalanine t-Butyl Ester

The R-enantiomer (CAS 1052168-10-1) shares identical functional groups but differs in spatial configuration. Key distinctions include:

- Synthetic Accessibility: The S-form is often prioritized in drug synthesis due to its compatibility with natural L-amino acid metabolic pathways.

- Biological Activity : Enantiomers may exhibit divergent pharmacokinetics; for example, the S-configuration could optimize target binding in chiral environments, as seen in protease inhibitors .

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 1241681-43-5 | 1052168-10-1 |

| Configuration | S | R |

| Typical Application | Drug intermediate (e.g., protease inhibitors) | Less commonly used in bioactive contexts |

Ester Variants: t-Butyl vs. Methyl Esters

The tert-butyl ester moiety in the target compound contrasts with smaller esters like methyl or benzyl groups in related structures:

- Hydrolytic Stability : The bulky t-butyl group sterically shields the ester bond, reducing susceptibility to enzymatic or chemical hydrolysis compared to methyl esters .

- Methyl esters (logP ~2.0–2.5) offer better solubility but faster metabolic clearance .

Example : In a patent (EP 4 374 877 A2), methyl esters of trifluoromethylated pyrrolidine derivatives (e.g., (R)-2-methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylic acid methyl ester) demonstrated lower retention times in HPLC (0.88 minutes) compared to bulkier esters, suggesting differences in polarity .

Substituent Variations: Trifluoromethyl vs. Other Fluorinated Groups

Fluorinated aromatic compounds often vary in substituent placement and electronic effects:

- 4-(Trifluoromethyl)phenyl vs. 4-Fluoro-3-methoxybenzene : The trifluoromethyl group is strongly electron-withdrawing, stabilizing aromatic systems and resisting oxidation. In contrast, methoxy-fluoro combinations (e.g., 4-fluoro-3-methoxybenzonitrile, CAS 243128-37-2) balance electron withdrawal with steric effects .

- The t-butyl ester in the target compound may mitigate this issue .

Comparison with Salicylanilide Esters

While structurally distinct from phenylalanine derivatives, salicylanilide esters with 4-(trifluoromethyl)benzoic acid (e.g., 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate) provide insights into trifluoromethyl effects:

Biological Activity

(S)-4-(Trifluoromethyl)phenylalanine t-butyl ester (CF3-Phe) is a synthetic amino acid derivative notable for its unique trifluoromethyl group, which imparts distinctive properties and biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory effects, while also presenting relevant data tables and summarizing key research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a trifluoromethyl group attached to the phenyl ring of phenylalanine. This modification enhances lipophilicity and alters the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that CF3-Phe exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for CF3-Phe derivatives ranged from 0.070 to 35.8 µM, showcasing a broad spectrum of activity comparable to standard antibiotics such as ampicillin and isoniazid .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| CF3-Phe | 0.070-8.95 | MRSA |

| CF3-Phe | 4.66-35.8 | Vancomycin-resistant E. faecalis |

| CF3-Phe | 18.7 | Mycobacterium tuberculosis |

2. Anticancer Activity

The anticancer potential of CF3-Phe was evaluated in human monocytic leukemia cells (THP-1). The compound demonstrated cytotoxic effects with an IC50 ranging from 1.4 to >10 µM, indicating that increased lipophilicity correlates with enhanced cytotoxicity . This suggests that CF3-Phe may serve as a lead compound for developing novel anticancer agents.

3. Enzyme Inhibition

CF3-Phe has been studied for its role as an inhibitor of carboxylesterases (CaEs), which are crucial in drug metabolism. The trifluoromethyl group significantly enhances the binding affinity of CF3-Phe to various serine hydrolases, leading to low nanomolar IC50 values for certain enzyme targets . This property can be exploited in designing selective inhibitors for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several CF3-Phe derivatives were synthesized and tested against clinical isolates of MRSA and E. faecalis. The results indicated that modifications in the alkyl chain length affected the antimicrobial potency, with certain derivatives achieving lower MIC values than traditional antibiotics .

Case Study 2: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that CF3-Phe induces apoptosis in THP-1 cells through the activation of caspase pathways. This apoptotic effect was linked to increased oxidative stress and mitochondrial dysfunction, highlighting the potential of CF3-Phe as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-4-(Trifluoromethyl)phenylalanine t-butyl ester, and how are critical reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential protection, trifluoromethylation, and esterification. For example, nitration and Boc-protection require low temperatures (0–5°C) to prevent over-nitration or degradation of sensitive groups. Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and cesium carbonate in 1,4-dioxane) optimizes trifluoromethyl group introduction . Reaction progress is monitored via TLC or HPLC, with purification via silica gel chromatography (0–20% ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and stereochemistry. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with retention time analysis (e.g., 1.02–1.23 minutes under SQD-AA05 conditions) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (∼1740 cm⁻¹) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store as a solid at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the t-butyl ester. Use anhydrous solvents (e.g., THF, DCM) for dissolution. Purity checks via LCMS before experimental use are recommended, as moisture can degrade the ester group .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical methods validate stereochemical integrity?

- Methodological Answer : Enantiomeric purity is achieved via chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis). Validate using chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) or circular dichroism (CD). Compare retention times and optical rotation ([α]D²⁵) with reference standards .

Q. What strategies mitigate side reactions during esterification or trifluoromethyl group introduction?

- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry (e.g., 1.2 eq. of trifluoromethylating agent) and reaction time. Quenching intermediates with aqueous phosphate buffers (pH 4–6) reduces byproduct formation. Use of bulky bases (e.g., DIPEA) suppresses racemization during esterification .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases lipophilicity (logP ∼2.5 vs. ∼1.8 for phenylalanine), enhancing membrane permeability. It also stabilizes metabolic degradation, as shown in enzyme inhibition assays (e.g., 30% higher IC₅₀ vs. non-fluorinated analogs in trypsin-like protease studies) .

Q. How can contradictory NMR or LCMS data (e.g., unexpected peaks) be systematically analyzed?

- Methodological Answer : For unexpected LCMS peaks (e.g., m/z 757 [M+H]⁺), perform HRMS to identify byproducts. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. If racemization is suspected, compare chiral HPLC profiles with enantiopure controls .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding affinities. Focus on the trifluoromethyl group’s electrostatic potential and steric effects. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.